(E)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride
Description
The compound “(E)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride” is a structurally complex molecule featuring a piperazine ring linked to a 4-methylthiazole moiety via a methyl bridge and conjugated to a phenylpropenone group in the E-configuration. Its hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications. The E-geometry of the propenone group ensures planarity, which may facilitate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
(E)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS.ClH/c1-15-14-23-17(19-15)13-20-9-11-21(12-10-20)18(22)8-7-16-5-3-2-4-6-16;/h2-8,14H,9-13H2,1H3;1H/b8-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOGBINUGIJDET-USRGLUTNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a complex organic compound that belongs to the class of substituted chalcones. Its structure incorporates a thiazole ring, a piperazine moiety, and a phenylpropene core, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects, supported by relevant research findings and data.
Structural Characteristics
The compound's structure can be described as follows:
- Thiazole Ring : Known for its antimicrobial properties.
- Piperazine Moiety : Often associated with psychoactive effects and neurotransmitter modulation.
- Phenylpropene Core : Implicated in anticancer activity.
The presence of a hydrochloride salt enhances solubility and may influence pharmacokinetics, making it a candidate for various biological applications .
Antimicrobial Properties
Preliminary studies indicate that the thiazole component of the compound exhibits significant antimicrobial activity. Thiazole derivatives are recognized for their effectiveness against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| Thiazole derivatives | Antimicrobial | |
| (E)-1-(4-methylthiazol-2-yl)methylpiperazine | Potential antimicrobial |
Anticancer Activity
The anticancer potential of this compound is supported by its structural similarity to known anticancer agents. Various studies have demonstrated that chalcone derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
A notable study reported that compounds with similar structures had IC50 values significantly lower than standard chemotherapeutics like doxorubicin:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chalcone derivative | MCF7 (breast cancer) | 1.98 ± 1.22 | |
| Chalcone derivative | HepG2 (liver cancer) | 10.28 |
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects, possibly influencing neurotransmitter systems such as serotonin and dopamine pathways. Compounds with piperazine structures have been studied for their anxiolytic and antidepressant properties.
The biological activity of this compound may involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could modulate neurotransmitter receptors, impacting mood and anxiety levels.
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Antimicrobial Study : In vitro testing showed that thiazole derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A series of analogs were tested against various cancer cell lines, demonstrating significant cytotoxicity correlated with structural modifications .
- Neuropharmacological Assessment : Piperazine derivatives were evaluated for their effects on anxiety-like behaviors in animal models, suggesting potential therapeutic applications in mood disorders .
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of E-configured propenone-piperazine hybrids. Key structural comparisons with analogs include:
Key Observations :
- Piperazine vs.
- Substituent Effects : The 4-methylthiazole group in the target compound may confer higher metabolic stability compared to methoxy-substituted analogs , as thiazoles are less prone to oxidative demethylation.
- Planarity and Bioactivity: The E-propenone moiety in all compounds ensures planarity, critical for π-π stacking interactions with aromatic residues in biological targets .
Pharmacological Activity
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Antimicrobial Activity : The bis(4-methoxyphenyl)methyl analog showed efficacy against bacterial strains, likely due to membrane disruption via hydrophobic interactions. The 4-methylthiazole group in the target compound may enhance penetration through lipid bilayers .
- Anticancer Potential: Thiazole derivatives are known inhibitors of kinases and apoptosis regulators. The target compound’s 4-methylthiazole group could modulate kinase activity more effectively than methoxy-substituted analogs .
- Neuroprotection : Cinnamoyl-piperazine derivatives exhibit neuroprotection via antioxidant mechanisms. The target compound’s thiazole moiety may augment radical scavenging compared to methoxy groups .
Computational Similarity Analysis
Per , structural similarity assessments using Tanimoto coefficients or fingerprint-based methods would highlight shared pharmacophores (e.g., piperazine, propenone).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
